N-Hydroxy-L-asparagine

Overview

Description

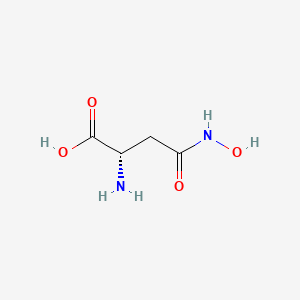

N-Hydroxy-L-asparagine is a derivative of the amino acid L-asparagine, where a hydroxyl group is attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Hydroxy-L-asparagine can be synthesized through several methods. One common approach involves the hydroxylation of L-asparagine using hydroxylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at a specific pH to ensure the selective formation of the N-hydroxy derivative.

Industrial Production Methods

Industrial production of this compound often employs biocatalysis due to its efficiency and environmental benefits. Enzymes such as asparagine synthetase can be used to catalyze the reaction, with the hydroxylamine serving as the hydroxylating agent. This method is preferred for large-scale production due to its high yield and low environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-L-asparagine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced back to L-asparagine under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups, depending on the reagents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be employed for substitution reactions, often requiring a catalyst and specific pH conditions.

Major Products

The major products formed from these reactions include oxo derivatives, reduced forms of L-asparagine, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cancer Therapy

N-Hydroxy-L-asparagine plays a significant role in the treatment of certain cancers, particularly acute lymphoblastic leukemia (ALL). The mechanism of action involves the depletion of L-asparagine from the bloodstream, which is critical for the survival of malignant cells.

- Mechanism : L-asparaginase enzymes hydrolyze L-asparagine into aspartic acid and ammonia, leading to reduced availability of this amino acid for cancer cells that cannot synthesize it themselves. This depletion triggers apoptosis in leukemic cells and has been shown to enhance treatment efficacy in various cancers including ovarian cancer and chronic myeloid leukemia .

- Case Study : A study examined the effectiveness of L-asparaginase in children with ALL, reporting a remission rate exceeding 90% when combined with other chemotherapeutic agents . This highlights the critical role of this compound derivatives in improving therapeutic outcomes.

Enzyme Engineering

This compound is also utilized in the rational engineering of L-asparaginase to enhance its stability and activity.

- Research Findings : Recent studies have focused on modifying the enzyme to resist proteolytic cleavage while maintaining or improving its activity. For instance, mutations at specific residues have been shown to create a more active enzyme variant, which could lead to better therapeutic agents with fewer side effects .

- Data Table : The following table summarizes key findings from enzyme engineering studies:

| Variant | Activity (k_cat/Km) | Stability | Comments |

|---|---|---|---|

| N24T | 4 sec⁻¹μM⁻¹ | Improved | Higher activity due to unique hydrogen bond network |

| N24A | 3.5 sec⁻¹μM⁻¹ | Moderate | Slightly less active but more stable against cleavage |

Metabolic Studies

This compound's role extends to metabolic regulation studies, particularly concerning amino acid metabolism.

- B Cell Homeostasis : Research indicates that asparagine availability is crucial for germinal center B cell homeostasis and antibody affinity maturation. Disruptions in asparagine levels can lead to impaired immune responses .

- Case Studies : In various experimental models, including those examining the effects of dietary asparagine on immune function, findings suggest that manipulating asparagine levels can significantly impact cellular behavior and immune responses .

Mechanism of Action

The mechanism by which N-Hydroxy-L-asparagine exerts its effects involves its interaction with specific enzymes and metabolic pathways. It can inhibit the activity of asparagine synthetase, leading to a decrease in the synthesis of L-asparagine, which is essential for the growth and proliferation of certain cancer cells. This inhibition can induce apoptosis in cancer cells, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

L-Asparagine: The parent compound, essential for protein synthesis and metabolic processes.

N-Hydroxy-L-aspartic acid: Another hydroxylated derivative with similar properties.

L-Glutamine: An amino acid with similar metabolic roles and applications.

Uniqueness

N-Hydroxy-L-asparagine is unique due to its specific hydroxylation, which imparts distinct chemical properties and biological activities. Its ability to inhibit asparagine synthetase and its potential therapeutic applications set it apart from other similar compounds .

Biological Activity

N-Hydroxy-L-asparagine (NHLA) is a derivative of L-asparagine that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and metabolic regulation. This article delves into the biological activity of NHLA, exploring its mechanisms, effects on cancer cells, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the addition of a hydroxyl group to the nitrogen atom of the L-asparagine molecule. This modification alters its chemical properties, potentially enhancing its biological activity. The molecular formula of NHLA is C4H8N2O3, and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its role in modulating amino acid metabolism and influencing cellular signaling pathways. Key mechanisms include:

- Inhibition of Asparagine Synthetase : NHLA may inhibit the enzyme asparagine synthetase (ASNS), which is crucial for the synthesis of asparagine in cells. This inhibition can lead to decreased availability of asparagine for tumor cells, thereby inducing apoptosis in ASNS-deficient cancer cells .

- Alteration of Protein Synthesis : By affecting asparagine levels, NHLA can disrupt protein synthesis in neoplastic cells, leading to impaired growth and survival .

- Induction of Apoptosis : Studies suggest that NHLA may trigger apoptotic pathways in cancer cells through metabolic stress induced by asparagine depletion .

Case Studies

- Acute Lymphoblastic Leukemia (ALL) : In a study examining the effects of various asparaginase derivatives, NHLA demonstrated significant cytotoxicity against ALL cell lines. The mechanism was linked to its ability to lower serum asparagine levels, leading to cell cycle arrest and apoptosis .

- Prostate Cancer : Research has indicated that NHLA can sensitize prostate cancer cells to L-asparaginase treatment. This effect is particularly pronounced in cells with mutations in the TP53 gene, which are known to exhibit increased dependence on asparagine for growth .

- Solid Tumors : In solid tumor models, NHLA has shown promise in overcoming resistance mechanisms associated with ASNS upregulation. By targeting metabolic pathways linked to asparagine synthesis, NHLA could enhance the efficacy of existing chemotherapeutics .

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Mechanism of Action | Cancer Type Targeted | Efficacy Level |

|---|---|---|---|

| This compound | ASNS inhibition, apoptosis induction | ALL, Prostate Cancer | High |

| L-asparaginase | Hydrolyzes asparagine | ALL | Moderate to High |

| Glutaminase inhibitors | Reduces glutamine availability | Various Cancers | Variable |

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Selectivity : NHLA exhibits selective toxicity towards ASNS-deficient cancer cells while sparing normal cells capable of synthesizing asparagine .

- Combination Therapy Potential : When used in conjunction with traditional chemotherapeutics, NHLA enhances treatment efficacy by targeting metabolic vulnerabilities in cancer cells .

- Safety Profile : Preliminary assessments suggest that NHLA has a favorable safety profile compared to conventional chemotherapeutics, making it a potential candidate for further clinical development .

Q & A

Q. What are the established synthetic routes for N-Hydroxy-L-asparagine, and how can researchers optimize yield and purity?

Level: Basic

Answer:

Synthesis typically involves hydroxylation of L-asparagine or coupling reactions between hydroxylamine derivatives and activated aspartic acid intermediates. Key steps include:

- Protection/deprotection strategies for reactive amino and carboxyl groups to prevent side reactions.

- Use of coupling agents like EDC/HOBT for amide bond formation under inert conditions .

- Purification via reverse-phase HPLC or ion-exchange chromatography, validated using NMR (¹H/¹³C) and mass spectrometry to confirm structure and purity .

- Yield optimization through controlled pH (6.5–7.5) and temperature (4–25°C) to minimize hydrolysis .

Methodological Tip: Follow NIH guidelines for reporting reaction conditions (e.g., solvent ratios, catalyst loading) to ensure reproducibility .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are discrepancies in spectral data resolved?

Level: Basic

Answer:

- Primary techniques: High-resolution mass spectrometry (HRMS) for molecular weight confirmation, 2D NMR (COSY, HSQC) for stereochemical analysis, and FTIR for functional group identification .

- Validation: Cross-reference data with NIST Chemistry WebBook entries for analogous compounds (e.g., L-asparagine derivatives) to identify outliers .

- Discrepancy resolution: Repeat experiments under standardized conditions (e.g., deuterated solvent purity, calibrated instruments) and apply multivariate analysis to isolate experimental vs. instrumental errors .

Q. What is the known biochemical role of this compound, and how can its interactions be studied in vitro?

Level: Basic

Answer:

this compound is implicated in hydroxylation pathways and metalloenzyme cofactor interactions. To study its function:

- Use radiolabeled isotopes (e.g., ¹⁴C) in tracer assays to track incorporation into proteins or metabolic intermediates.

- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with enzymes like asparagine hydroxylases .

- Validate findings via knock-out cell models or competitive inhibition assays .

Q. How should researchers address contradictions in reported thermodynamic data (e.g., ΔrG°, ΔrH°) for this compound?

Level: Advanced

Answer:

- Data reconciliation: Compare experimental conditions (e.g., buffer ionic strength, temperature) across studies. Use computational tools like Gaussian or ORCA to calculate theoretical ΔrG° and ΔrH° values, cross-referencing with NIST datasets .

- Error source analysis: Quantify uncertainties from calorimetry (e.g., baseline drift in ITC) or equilibrium assumptions in indirect methods .

- Collaborative validation: Reproduce conflicting experiments in triplicate, adhering to NIH preclinical reporting standards to isolate procedural variables .

Q. What experimental designs are recommended to assess the stability of this compound under varying pH and temperature conditions?

Level: Advanced

Answer:

- Forced degradation studies: Expose the compound to pH extremes (1–13) and temperatures (40–80°C), monitoring decomposition via LC-MS at timed intervals .

- Kinetic modeling: Apply Arrhenius equations to predict shelf-life at standard storage conditions (4°C, pH 7.0) .

- Light sensitivity: Use amber vials and UV-Vis spectroscopy to quantify photodegradation products under controlled illumination .

Q. How can computational modeling enhance the study of this compound’s reactivity and conformation?

Level: Advanced

Answer:

- Density Functional Theory (DFT): Optimize molecular geometry and calculate electrostatic potential surfaces to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD): Simulate solvation effects in aqueous vs. lipid environments to study membrane permeability or protein docking .

- Validation: Compare computational results with crystallographic data (if available) or experimental spectroscopic shifts .

Properties

IUPAC Name |

(2S)-2-amino-4-(hydroxyamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c5-2(4(8)9)1-3(7)6-10/h2,10H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYVTTSIVDYQSO-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955-68-6, 8029-76-3 | |

| Record name | L-Asparagine, N-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylated lecithin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032332 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.